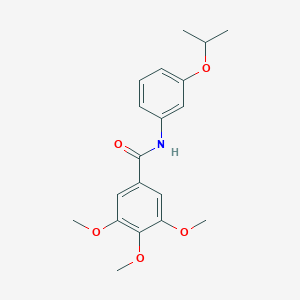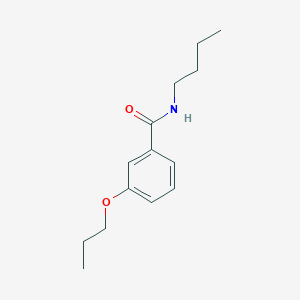![molecular formula C15H21NO4 B268310 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268310.png)
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid, also known as MPPA, is a chemical compound that belongs to the class of N-aryl-4-oxobutanoic acids. MPPA has attracted the attention of researchers due to its potential applications in various fields such as pharmacology, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in various fields. In pharmacology, 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In medicinal chemistry, 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In biochemistry, 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been used as a tool to study the mechanism of action of enzymes involved in the biosynthesis of natural products.
Wirkmechanismus
The mechanism of action of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid is not fully understood. However, it has been proposed that 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro. However, the exact biochemical and physiological effects of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is its ease of synthesis. 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid can be synthesized in relatively large quantities with moderate yields. However, one of the limitations of using 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential use as a therapeutic agent. Another direction is to explore its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid can be achieved by a multi-step process involving the reaction of 3-(3-methylbutoxy)aniline with diethyl oxalate, followed by hydrolysis and decarboxylation. The yield of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid obtained through this method is around 60%.
Eigenschaften
Produktname |
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
4-[3-(3-methylbutoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-9-20-13-5-3-4-12(10-13)16-14(17)6-7-15(18)19/h3-5,10-11H,6-9H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
BPZLZIWHABXASX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC(C)CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)
![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)



![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)

